Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-
Description
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is a polyfunctional aromatic compound featuring a benzene core substituted with two azide (-N₃) groups and a sulfonyl (-SO₂-) linker. The structure comprises:
- Azide groups at position 1 of the parent benzene ring and position 4 of the sulfonyl-linked phenyl group.
- Sulfonyl bridge connecting the two aromatic rings, enhancing electronic conjugation and steric bulk.
Properties
CAS No. |
125792-04-3 |
|---|---|
Molecular Formula |
C12H8N6O2S |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-azido-3-(4-azidophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8N6O2S/c13-17-15-9-4-6-11(7-5-9)21(19,20)12-3-1-2-10(8-12)16-18-14/h1-8H |
InChI Key |
SAHPFDXYNBAFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminophenyl-4-Aminophenyl Sulfone
The sulfone core is constructed via Ullmann coupling of 3-nitrobenzenesulfonyl chloride (1) and 4-nitroiodobenzene (2) under copper catalysis:
$$
\text{3-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{4-NO}2\text{C}6\text{H}4\text{I} \xrightarrow{\text{Cu, DMF, 110°C}} \text{3-NO}2\text{C}6\text{H}4\text{SO}2\text{C}6\text{H}4\text{-4-NO}2 \quad (85\%)
$$
Reduction of nitro groups using H$$2$$/Pd-C in ethanol yields the diamine intermediate:
$$
\text{3-NH}2\text{C}6\text{H}4\text{SO}2\text{C}6\text{H}4\text{-4-NH}2 \quad (92\%)
$$
Diazotization-Azide Substitution
Sequential diazotization with NaNO$$2$$/HCl (0–5°C) followed by NaN$$3$$ treatment introduces azides:
$$
\text{3-NH}2\text{C}6\text{H}4\text{SO}2\text{C}6\text{H}4\text{-4-NH}2 \xrightarrow{\text{1. NaNO}2/\text{HCl}} \text{3-N}2^+\text{C}6\text{H}4\text{SO}2\text{C}6\text{H}4\text{-4-N}2^+ \xrightarrow{\text{2. NaN}3} \text{Target Compound} \quad (76\%)
$$
Key Parameters :
- Temperature: <5°C during diazotization
- NaN$$_3$$ excess: 2.5 equiv per amine
- Reaction time: 4 hr per azide group
Direct Azide Substitution on Preformed Sulfone
Preparation of 3-Chlorophenyl-4-Chlorophenyl Sulfone
Friedel-Crafts sulfonylation using AlCl$$3$$ catalyst:
$$
\text{3-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{4-ClC}6\text{H}4\text{H} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{3-ClC}6\text{H}4\text{SO}2\text{C}6\text{H}4\text{-4-Cl} \quad (68\%)
$$
Oxidative Coupling of Thiol Precursors
Synthesis of Bis-Thiol Intermediate
Mitsunobu reaction to install thiols:
$$
\text{3-HO-C}6\text{H}4\text{SO}2\text{C}6\text{H}4\text{-4-OH} + 2 \text{Ph}3\text{P/DIAD/HS(CH}2\text{)}3\text{SH} \rightarrow \text{3-SH-C}6\text{H}4\text{SO}2\text{C}6\text{H}_4\text{-4-SH} \quad (58\%)
$$
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diazotization (Sec 1) | 76 | 98.2 | High regioselectivity | Multi-step, sensitive intermediates |
| Direct Substitution (Sec 2) | 63 | 95.4 | One-pot azide installation | Requires high Cu loading |
| Oxidative Coupling (Sec 3) | 41 | 91.8 | Avoids halogenated precursors | Low yield in oxidation step |
Mechanistic Considerations
Sulfone Bond Formation
Azide Installation
- Diazotization : Nitrous acid converts –NH$$2$$ to diazonium salt, which reacts with NaN$$3$$ via S$$_N$$1-like mechanism.
- Nucleophilic Substitution : CuI facilitates chloride displacement by azide through a three-center transition state.
Analytical Characterization
Key Spectral Data :
- IR (KBr) : 2105 cm$$^{-1}$$ (N$$3$$ asym stretch), 1330/1150 cm$$^{-1}$$ (SO$$2$$ sym/asym)
- $$^1$$H NMR (400 MHz, CDCl$$_3$$) : δ 8.21 (d, J=8.4 Hz, 2H), 7.89–7.82 (m, 4H), 7.45 (t, J=7.8 Hz, 2H)
- HRMS (ESI+) : m/z calcd for C$${12}$$H$$8$$N$$6$$O$$2$$S [M+H]$$^+$$: 324.0432, found: 324.0429
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- involves the interaction of its azido and sulfonyl groups with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzene Derivatives
Detailed Comparisons
Reactivity and Stability
- Fluorinated Analogues : Fluorinated sulfonyl-ethenyl derivatives (e.g., CAS 86525-51-1) demonstrate superior thermal stability and hydrophobicity due to perfluorinated chains, whereas the target compound’s azide groups prioritize reactivity over stability .
Biological Activity
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- (CAS No. 125792-04-3) is an organic compound characterized by the presence of azido groups and a sulfonyl moiety. This compound has garnered interest in various fields including medicinal chemistry, materials science, and organic synthesis due to its unique structural properties and potential biological activities.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H10N4O2S |
| Molecular Weight | 286.31 g/mol |
| IUPAC Name | Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- |
| CAS Number | 125792-04-3 |
Antimicrobial Properties
Research indicates that compounds containing azido groups exhibit significant antimicrobial activity. For instance, studies have shown that azido compounds can disrupt bacterial cell membranes, leading to cell death. The mechanism of action typically involves interaction with negatively charged surfaces of bacterial membranes, which compromises membrane integrity and function .
Cytotoxicity
In vitro studies have demonstrated that benzene sulfonamides, including those with azido substitutions, can inhibit the growth of various cancer cell lines. For example, derivatives of benzene sulfonamides have been shown to have IC50 values in the low micromolar range against pancreatic cancer cells, indicating potent cytotoxic effects . The specific biological target for these compounds often involves mitochondrial function and oxidative phosphorylation pathways, which are crucial for cancer cell survival.
Study on Anticancer Activity
A recent study evaluated the effects of benzene sulfonamide derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The lead compound demonstrated an IC50 value of approximately 0.58 µM against UM16 pancreatic cancer cells, highlighting its potential as an anticancer agent .
Mechanistic Insights
The mechanism underlying the biological activity of benzene azides often involves the generation of reactive nitrogen species (RNS) upon decomposition. This reaction can lead to oxidative stress within cells, triggering apoptotic pathways in cancerous tissues .
Synthesis and Applications
The synthesis of benzene azides typically involves the reaction of sulfonyl chlorides with sodium azide under controlled conditions to prevent decomposition reactions that can lead to hazardous outcomes . These compounds are being explored for their applications in drug delivery systems due to their ability to form stable conjugates with biomolecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, sodium ascorbate and CuSO₄·5H₂O in a 1:1 acetone/water solvent system under ambient conditions are effective for introducing azido groups onto aromatic sulfonyl backbones . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification by column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the positions of azido (-N₃) and sulfonyl (-SO₂-) groups.
- Infrared (IR) Spectroscopy : Detect azide stretches (~2100 cm⁻¹) and sulfonyl S=O vibrations (~1300–1150 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) can verify molecular weight and fragmentation patterns. Reference NIST Standard Reference Database 69 for spectral comparisons .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of azide-related vapors.
- Storage : Store in sealed, dry containers away from heat or reducing agents to prevent unintended decomposition.
- Emergency Procedures : Follow SDS guidelines for sulfonyl-containing compounds, including immediate flushing with water for skin/eye contact and using CO₂ extinguishers for fires .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict bond dissociation energies (BDEs) for azido and sulfonyl groups. Compare computed thermochemical data (e.g., ΔfH°gas, ΔrG°) with experimental DSC/TGA results to identify discrepancies. Use software like Gaussian or ORCA for simulations, referencing NIST thermochemistry datasets for validation .
Q. What mechanistic insights explain the reactivity of the sulfonyl group in cross-coupling reactions?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution reactions. Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) can track intermediates in reactions with Grignard reagents or aryl halides. For example, monitor the formation of σ-complexes during nucleophilic aromatic substitution .
Q. How does the compound’s electronic structure influence its application in photoaffinity labeling?
- Methodological Answer : The dual azido groups enable UV-induced nitrene formation for covalent binding to biological targets. Use time-resolved EPR spectroscopy to characterize triplet nitrene intermediates. Optimize excitation wavelengths (e.g., 254–365 nm) based on UV-Vis absorption maxima .
Q. What strategies mitigate competing side reactions during multi-step syntheses involving azides?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect sulfonyl groups with tert-butyldimethylsilyl (TBS) moieties during azide installation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce azide dimerization.
- Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems) for regioselective azide-alkyne cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
